Cas no 2007479-04-9 (tert-butyl N-(7-oxo-7-phenylheptyl)carbamate)
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2007479-04-9
- tert-butyl N-(7-oxo-7-phenylheptyl)carbamate
- EN300-28291375
-
- Inchi: 1S/C18H27NO3/c1-18(2,3)22-17(21)19-14-10-5-4-9-13-16(20)15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3,(H,19,21)
- InChI Key: LWVIBJUFAOIUKQ-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCCC(C1C=CC=CC=1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 305.19909372g/mol
- Monoisotopic Mass: 305.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 10
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291375-1g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 1g |
$770.0 | 2023-09-08 | ||
| Enamine | EN300-28291375-5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 5g |
$2235.0 | 2023-09-08 | ||
| Enamine | EN300-28291375-10g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 10g |
$3315.0 | 2023-09-08 | ||
| Enamine | EN300-28291375-0.05g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28291375-0.1g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28291375-0.25g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28291375-0.5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28291375-1.0g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28291375-2.5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28291375-5.0g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on tert-butyl N-(7-oxo-7-phenylheptyl)carbamate
Recent Advances in the Study of tert-Butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) in Chemical Biology and Pharmaceutical Research
In recent years, the compound tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate-protected amine and ketone functionalities, has shown promise in various applications, including drug discovery, medicinal chemistry, and chemical biology. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed multi-step organic synthesis routes, often starting from commercially available precursors. Key steps include the formation of the heptyl backbone, introduction of the phenyl ketone moiety, and protection of the amine group with a tert-butyl carbamate (Boc) group. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have significantly enhanced the efficiency of these synthetic pathways.
From a biological perspective, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has demonstrated intriguing pharmacological properties. Preliminary studies suggest that this compound may act as a modulator of specific enzymatic pathways, particularly those involving proteases and kinases. Its structural features, including the ketone and carbamate groups, make it a potential candidate for the development of enzyme inhibitors. Recent in vitro assays have shown moderate activity against certain cancer cell lines, sparking interest in its potential as an anticancer agent.
In the context of drug discovery, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate serves as a valuable intermediate for the synthesis of more complex molecules. Its reactive ketone group allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. Researchers have utilized this compound as a building block in the development of novel small-molecule therapeutics targeting inflammatory and metabolic diseases.
Despite these promising findings, challenges remain in fully elucidating the mechanism of action and optimizing the pharmacological profile of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate. Current research efforts are focused on structure-activity relationship (SAR) studies to identify derivatives with improved potency and selectivity. Additionally, advancements in computational chemistry and molecular modeling are being leveraged to predict the binding modes of this compound with biological targets.
In conclusion, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) represents a compound of growing interest in chemical biology and pharmaceutical research. Its versatile synthetic accessibility and potential biological activities make it a promising candidate for further investigation. Future studies will likely explore its therapeutic potential in greater depth, paving the way for novel drug development initiatives.
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